Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester
Description
Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester (CAS No. 289711-92-8) is a chemically modified sucrose derivative characterized by three carboxylate groups esterified with methyl groups. Its molecular formula is C₁₅H₂₂O₁₄, with a molecular weight of 526.33 g/mol . This compound has garnered significant attention in materials science and biomedical engineering due to its structural versatility, including ester and carboxylate functionalities that enable applications in polymer synthesis, supramolecular chemistry, and biocompatible material design (e.g., hydrogels, nanoparticles, and drug delivery systems) .
Properties
IUPAC Name |
dimethyl (2R,3S,4S,5S)-3,4-dihydroxy-2-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxolane-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3/t4-,5-,6+,7+,8-,9-,10-,13?,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNUCPKHMXLNIK-ISVXLRAESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)C(=O)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858412 | |
| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289711-92-8 | |
| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
Tin-mediated esterification, exemplified in the synthesis of sucrose-6-ethyl ester, employs dibutyltin oxide (DBTO) as a transient protecting group. The method involves:
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Complexation : Sucrose reacts with DBTO in a polar aprotic solvent (e.g., dimethylformamide, DMF) to form a tin-sucrose complex, selectively shielding the 6-hydroxyl group.
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Acylation : Acetic anhydride is introduced to acetylate the remaining hydroxyl groups, followed by hydrolysis to yield the 6-monoester.
For the tricarboxylate variant, sequential acylation steps using trimethyl orthocarboxylate could theoretically introduce carboxyl groups at positions 1, 6, and 6'. However, steric hindrance and competing reactions necessitate meticulous temperature control (70–100°C) and stoichiometric precision.
Optimization Parameters
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Catalyst Loading : A 1:1 molar ratio of sucrose to DBTO ensures optimal complexation.
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Solvent System : Nonpolar solvents (e.g., toluene) improve yield by facilitating water removal via azeotropic distillation.
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Reaction Time : Extended reflux durations (6–10 hours) enhance conversion rates but risk side reactions.
Table 1: Tin-Mediated Synthesis Conditions for Sucrose Esters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–100°C | ↑ 25–40% |
| DBTO:Sucrose Ratio | 1:1 | ↑ 30% |
| Reaction Time | 6–10 hours | ↑ 15% |
Enzymatic Esterification: Sustainable and Selective
Lipase-Catalyzed Transesterification
Enzymatic methods, such as those using Candida antarctica lipase B, offer regioselective advantages. In sucrose ester synthesis, methyl esters of fatty acids serve as acyl donors in nonpolar solvents (e.g., n-hexane). For the tricarboxylate target, methyl tricarboxylate could theoretically react with sucrose under similar conditions.
Process Considerations
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Enzyme Loading : 0.4% (w/w) lipase maximizes yield (90.45%) while minimizing inhibition.
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Solvent-Free Systems : Eliminating solvents reduces purification steps but requires higher temperatures (30–70°C).
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Reaction Time : 10-hour incubations achieve near-complete conversion.
Table 2: Enzymatic Synthesis Performance Metrics
| Metric | Value | Notes |
|---|---|---|
| Yield | 90.45% | 10-hour reaction |
| Enzyme Efficiency | 0.4% (w/w) | Optimal loading |
| Temperature | 30°C | Mild conditions |
Solid Super Acid–Catalyzed Transesterification
Catalyst Design and Reactivity
Solid super acids like SO₄²⁻/TiO₂-Al₂O₃ enable one-step transesterification. In sucrose-6-acetate synthesis, ethyl acetate serves as both solvent and acyl donor. Adapting this for tricarboxylate esters would require methyl carboxylate donors and prolonged reaction times to accommodate three esterification events.
Advantages Over Conventional Methods
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Regioselectivity : The 6-position is preferentially esterified due to steric and electronic effects.
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Catalyst Reusability : Solid acids retain activity over multiple cycles, reducing costs.
Table 3: Solid Super Acid Catalysis Parameters
| Parameter | Value | Impact |
|---|---|---|
| Catalyst | SO₄²⁻/TiO₂-Al₂O₃ | ↑ Selectivity |
| Temperature | 110–115°C | ↑ Conversion |
| Acyl Donor | Methyl carboxylate | Multi-esterification |
Comparative Analysis of Methodologies
Yield and Selectivity Trade-Offs
Chemical Reactions Analysis
Types of Reactions
Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Introduction to Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester
This compound is a derivative of sucrose that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of three carboxylate groups and three methyl ester functionalities attached to the sucrose backbone. Its chemical formula is and it has a CAS number of 289711-92-8.
Biochemical Studies
This compound is utilized in biochemical research as a model compound for studying carbohydrate interactions and modifications. Its structural properties allow researchers to investigate how modifications to carbohydrate structures can influence biological interactions and metabolic pathways.
Drug Delivery Systems
The compound has been explored in drug delivery applications due to its ability to form stable complexes with various therapeutic agents. Its ester groups can facilitate the encapsulation of drugs, enhancing solubility and bioavailability. Studies have shown that formulations incorporating this compound can improve the pharmacokinetic profiles of poorly soluble drugs.
Polymer Chemistry
In polymer science, this compound serves as a monomer for synthesizing biodegradable polymers. These polymers are being investigated for use in environmentally friendly packaging materials and controlled-release systems. The incorporation of this compound into polymer matrices improves mechanical properties while maintaining biodegradability.
Food Industry Applications
This compound has potential applications in the food industry as a food additive or stabilizer. Its ability to modify texture and enhance flavor profiles is being studied, particularly in reducing sugar content while maintaining sweetness and mouthfeel.
Cosmetic Formulations
Due to its emulsifying properties, this compound is also being researched for use in cosmetic formulations. It can improve the stability and texture of creams and lotions while providing a moisturizing effect.
Case Study 1: Drug Delivery Enhancement
A study conducted by researchers at a pharmaceutical company demonstrated that this compound improved the solubility of a poorly water-soluble drug by up to 50%. The formulation showed enhanced absorption in vivo compared to traditional delivery methods.
Case Study 2: Biodegradable Polymer Development
In an investigation published in a polymer science journal, researchers synthesized a new class of biodegradable polymers using this compound as a key monomer. The resulting materials exhibited excellent mechanical strength while degrading within six months in soil conditions.
Case Study 3: Food Texture Modification
A food science study explored the use of this compound in reducing sugar content in baked goods without compromising taste or texture. Results indicated that products containing this compound maintained consumer acceptability while offering lower calorie options.
Comparative Data Table
| Application Area | Key Benefits | Research Findings |
|---|---|---|
| Biochemical Studies | Investigates carbohydrate interactions | Enhanced understanding of metabolic pathways |
| Drug Delivery Systems | Improves solubility and bioavailability | Up to 50% increase in drug absorption |
| Polymer Chemistry | Biodegradable materials | New polymers with excellent mechanical properties |
| Food Industry | Reduces sugar content without losing taste | Maintained consumer acceptability with lower calories |
| Cosmetic Formulations | Improves stability and texture | Enhanced moisturizing effects in creams |
Mechanism of Action
The mechanism of action of Sucrose 1,6,6’-Tricarboxylate Trimethyl Ester involves its interaction with various molecular targets, primarily enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor for these enzymes, affecting their activity and the overall metabolic pathways. The presence of carboxylate and ester groups allows for specific interactions with enzyme active sites, influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Key Structural and Functional Differences
Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester distinguishes itself from simpler esters and related compounds through its multifunctional architecture . Below is a comparative analysis with methyl esters, glycol ethers, and other carboxylate-containing compounds:
Table 1: Comparative Analysis of this compound and Similar Compounds
Reactivity and Functional Versatility
- Ester Reactivity: Unlike methyl salicylate or methyl tetradecanoate, which possess single ester groups, the sucrose derivative’s three ester groups enhance its utility in cross-linking reactions for polymer synthesis . Its carboxylate moieties further enable pH-responsive behavior in drug delivery systems .
- Supramolecular Chemistry: The compound’s ability to form hydrogen bonds via carboxylate groups facilitates self-assembly into nanostructures, a feature absent in simpler esters like methyl tetradecanoate .
- Biocompatibility : Compared to glycol ethers (e.g., tripropylene glycol methyl ether), which are primarily industrial solvents, the sucrose derivative’s biodegradability and low toxicity make it suitable for biomedical applications .
Limitations and Challenges
- Synthetic Complexity: The multifunctional structure of this compound requires precise synthetic control, increasing production costs compared to monofunctional esters .
- Solubility: While methyl esters (e.g., methyl salicylate) are lipophilic, the sucrose derivative’s polar carboxylate groups limit its solubility in non-polar solvents, necessitating solvent optimization in formulations .
Biological Activity
Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester (STME) is a unique compound derived from sucrose, characterized by its specific esterification pattern. This structure imparts distinct biochemical properties that influence various biological activities. Research has demonstrated that STME interacts with enzymes and proteins involved in carbohydrate metabolism, cell signaling, and energy production, making it a compound of interest in biochemical and pharmacological studies.
STME exhibits significant interactions with key enzymes such as glycosyltransferases and glycosidases. These interactions can modulate enzyme activity and stability, impacting metabolic pathways:
- Enzyme Interactions : STME can act as both an inhibitor and an activator depending on the enzyme context. For example, it may inhibit glycosidases by occupying their active sites or enhance glycosyltransferase activity by stabilizing their active conformations.
- Cellular Effects : The compound influences cellular processes by modulating signaling pathways. It can enhance or inhibit phosphorylation events that affect gene expression and metabolic functions.
Dosage Effects in Animal Models
Research on STME has highlighted the importance of dosage in determining its biological effects:
- Low Doses : At lower concentrations, STME has been shown to enhance metabolic activity and improve cellular function.
- High Doses : Conversely, high doses can lead to toxic effects, including oxidative stress and disruption of cellular homeostasis. These findings suggest a threshold effect where optimal benefits are observed within a specific dosage range.
Metabolic Pathways
STME plays a crucial role in carbohydrate metabolism:
- Interaction with Metabolic Enzymes : It modulates the activity of enzymes involved in the glycolytic pathway and the tricarboxylic acid (TCA) cycle, influencing the synthesis and breakdown of carbohydrates.
- Impact on Metabolic Flux : By altering enzyme activity, STME affects the levels of key metabolites, thereby impacting overall metabolic flux.
Transport and Distribution
The transport of STME within cells is facilitated by specific transporters and binding proteins:
- Cellular Localization : The distribution of STME across cellular compartments is critical for its biological activity. Accumulation in specific regions can enhance its biochemical effects.
Case Studies
Several studies have explored the biological activity of STME:
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Study on Enzyme Modulation :
- Researchers investigated STME's effect on glycosyltransferases, revealing that it significantly enhanced enzyme stability and activity at optimal concentrations while inhibiting activity at higher concentrations.
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Cell Signaling Investigation :
- A study demonstrated that STME could modulate key signaling pathways involved in cell growth and differentiation, suggesting potential therapeutic applications in metabolic disorders.
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Toxicological Assessment :
- Animal model studies assessed the toxicological profile of STME, indicating that while low doses were beneficial for metabolic enhancement, higher doses led to adverse effects such as increased oxidative stress markers.
Summary Table of Biological Activities
| Biological Activity | Effect at Low Dose | Effect at High Dose |
|---|---|---|
| Enzyme Activation | Enhanced stability & function | Inhibition of function |
| Cellular Signaling | Modulation of pathways | Disruption of signaling |
| Metabolic Activity | Increased metabolic flux | Induction of oxidative stress |
| Toxicity | No adverse effects | Toxicity observed |
Q & A
Q. What are the established synthetic routes for Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester, and how can researchers optimize reaction conditions for improved yields?
- Methodological Answer : The synthesis typically involves esterification of sucrose tricarboxylic acid derivatives using methanol under acidic or enzymatic catalysis. Key steps include:
- Catalyst Selection : Sulfuric acid or lipases for regioselective esterification .
- Purification : Column chromatography or recrystallization to isolate the trimethyl ester.
- Optimization : Adjusting molar ratios (e.g., methanol excess), temperature (40–60°C), and reaction time (12–24 hrs) to enhance yields. Parallel monitoring via TLC or HPLC ensures reaction progress .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Combine ¹H/¹³C NMR to confirm esterification (δ 3.6–3.8 ppm for methyl esters) and sucrose backbone integrity. IR spectroscopy verifies carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., ESI-MS for [M+Na]⁺ ions). Note: Spectral artifacts, such as residual solvent peaks or incomplete deuterium exchange in NMR, require careful baseline correction .
Q. What safety protocols are critical for handling this compound in the lab?
- Methodological Answer :
- Storage : Under inert atmosphere (N₂/Ar) at –20°C to prevent ester hydrolysis.
- Exposure Control : Use fume hoods, nitrile gloves, and PPE. Refer to GBZ/T 160.1–2004 workplace air standards for volatile organics .
- Waste Disposal : Neutralize acidic byproducts before disposal per institutional guidelines .
Advanced Research Questions
Q. How can thermodynamic stability studies inform the design of storage conditions for this compound?
- Methodological Answer : Conduct accelerated stability testing :
- Thermal Analysis : TGA/DSC to identify decomposition thresholds (e.g., >100°C).
- Hydrolytic Stability : Monitor ester hydrolysis rates at varying pH (2–10) via HPLC.
- Recommendations : Stabilize with antioxidants (e.g., BHT) if radical degradation is observed .
Q. How can conflicting data in spectroscopic characterization (e.g., unexpected NMR shifts or missing ester peaks) be systematically resolved?
- Methodological Answer :
- Cross-Validation : Compare with literature (e.g., chlorin e6 trimethyl ester NMR assignments in δ 3.55–4.24 range ).
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for absolute configuration.
- Contradiction Analysis : Re-examine synthesis steps for regiochemical impurities or incomplete esterification .
Q. What computational methods aid in predicting the reactivity of this compound in catalytic processes?
- Methodological Answer :
- DFT Calculations : Model ester bond cleavage energetics or nucleophilic attack pathways.
- Molecular Dynamics : Simulate solvent interactions (e.g., polarity effects on hydrolysis).
- Validation : Correlate computed activation energies with experimental kinetic data (Arrhenius plots) .
Data Analysis & Critical Thinking
Q. How should researchers analyze contradictory yield data across synthetic protocols?
- Methodological Answer :
- Statistical Comparison : Apply ANOVA to assess significance of variables (catalyst type, temperature).
- Sensitivity Analysis : Identify critical parameters (e.g., methanol purity) via Taguchi methods.
- Case Study : Contrast lipase-mediated vs. acid-catalyzed esterification efficiency .
Q. What strategies validate the regioselectivity of esterification in sucrose derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
